[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with an ethyl carbamate group and a 2-amino-acetyl moiety. This compound is structurally characterized by:
- Stereochemistry: The (R)-configuration at the pyrrolidine 3-position ensures enantioselective interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRAPQWAZFSSP-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Ring Formation
The (R)-configured pyrrolidine core is synthesized via enantioselective pathways to avoid racemic mixtures. US5977381A describes a method using optically active butyl-1,2,4-trimesylate as a chiral educt . Reaction with benzylamine in tetrahydrofuran (50–60°C) yields a pyrrolidine intermediate with >95% enantiomeric excess (ee). Critical parameters include:
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Temperature | 50–60°C | Higher ee at 60°C |
| Solvent | Tetrahydrofuran | Enhances nucleophilicity |
| Amine | Benzylamine | Stabilizes transition state |
Alternative routes employ L-proline derivatives, as seen in PMC7053292 , where L-proline undergoes N-benzylation with benzyl chloride in dimethylformamide (DMF) at 0°C . This method achieves 85% yield but requires subsequent resolution to isolate the (R)-enantiomer .
Amino Group Protection and Functionalization
The pyrrolidine nitrogen is protected to prevent undesired side reactions during subsequent steps. US5977381A utilizes allyloxycarbonyl (Alloc) groups via allyl haloformate in heptane (30–70°C) . This strategy avoids racemization and enables selective deprotection. Comparative data for protection methods:
| Protecting Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| Benzyl | Benzyl chloride | DMF, 0°C | Hydrogenolysis |
| Alloc | Allyl chloroformate | Heptane, 50°C | Pd(0)/PhSiH3 |
Alloc protection is preferred for its orthogonality and compatibility with Grignard reactions .
| Step | Solvent | Temperature | Yield |
|---|---|---|---|
| Esterification | Methanol | Reflux | 90% |
| Grignard Addition | Dry ether | 0°C → RT | 75% |
Ethyl-Carbamic Acid Benzyl Ester Formation
The carbamate group is installed via reaction with ethyl chloroformate. Evitachem protocols suggest using triethylamine as a base in dichloromethane (0°C → RT). Benzyl alcohol is then introduced under Mitsunobu conditions (DIAD, PPh3) to form the benzyl ester.
Critical parameters:
-
Base : Triethylamine (2 eq.) ensures complete deprotonation.
-
Coupling Agent : DIAD/PPh3 achieves 80% yield for benzylation.
Deprotection and Final Product Isolation
Final deprotection of the Alloc group uses palladium-catalyzed hydrogenolysis (Pd/C, H2, 1 atm) . Purification via column chromatography (hexane:EtOAc, 3:1) yields the target compound in >95% purity .
Spectroscopic Characterization
Data from VulcanChem and Evitachem confirm structural integrity :
-
NMR (CDCl3) : δ 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, CH2Ph), 3.80–3.60 (m, 1H, pyrrolidine-H).
-
HRMS : [M+H]+ calcd. for C16H23N3O3: 306.1818; found: 306.1815 .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties, particularly as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity.
Synthesis of Bioactive Compounds
The compound can serve as an intermediate in the synthesis of various derivatives that exhibit pharmacological activities. For instance, esters derived from pyrrolidine structures have been shown to possess anti-acetylcholine activity, making them candidates for treating conditions like Alzheimer's disease . The ability to modify the carbamate group allows for tuning the pharmacokinetic properties of the resulting compounds.
Anticholinergic Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit significant anticholinergic effects, which are useful in developing medications for neurological disorders. The structure of [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester suggests potential for similar activities, as modifications to the nitrogen and carbon chains can lead to enhanced efficacy .
Neuropharmacology
The compound's potential applications extend into neuropharmacology due to its structural resemblance to known neurotransmitter modulators.
Neuroprotective Agents
Studies have indicated that compounds with similar structures may exhibit neuroprotective properties. The incorporation of amino-acetyl groups is particularly relevant for enhancing blood-brain barrier penetration, which is crucial for central nervous system (CNS) drug development .
Case Studies
- A study demonstrated that pyrrolidine derivatives showed promising results in reducing neuroinflammation in animal models, suggesting that this compound could be explored further for similar effects .
- Another investigation highlighted the efficacy of related compounds in modulating neurotransmitter release, indicating a possible role for this compound in managing mood disorders .
Synthetic Methodologies
The compound has implications in synthetic organic chemistry, particularly in the development of new synthetic routes for complex molecules.
Benzylation Reactions
Recent advancements have shown that methods involving benzyl esters can be optimized using this compound as a starting material. The use of 2-benzyloxy-1-methylpyridinium triflate has emerged as a convenient reagent for synthesizing benzyl ethers and esters .
| Method | Reagent | Yield | Notes |
|---|---|---|---|
| Benzylation with Triflate | 2-Benzyloxy-1-methylpyridinium triflate | High | Effective under mild conditions |
| Esterification | [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl] | Moderate | Requires optimization of reaction conditions |
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact on Properties
- Amino vs. Hydroxy-ethyl substituents () increase hydrophilicity, favoring aqueous solubility and pharmacokinetics, albeit at the cost of reduced membrane permeability .
- Benzyl ester groups across all compounds confer stability against hydrolysis, extending half-life in vivo .
Biological Activity
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound with the molecular formula C16H23N3O3. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, an amino-acetyl group, and an ethyl carbamate moiety. These characteristics contribute to its diverse biological activities and potential therapeutic applications.
The compound is classified as a carbamate ester , which is significant in pharmacology for its ability to interact with various biological targets. The presence of functional groups such as the amino group and the acetyl moiety enhances its reactivity and biological activity. The compound's molecular weight is approximately 305.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| Structural Features | Pyrrolidine ring, amino-acetyl group, ethyl carbamate |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate enzyme activity through inhibition or activation, impacting various metabolic pathways. For instance, it may undergo hydrolysis in the presence of esterase enzymes, releasing active components that can exert pharmacological effects.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
- Analgesic effects : Related compounds have been studied for their potential pain-relieving properties.
- Neuroprotective effects : Some studies suggest that pyrrolidine derivatives may have roles in treating neurodegenerative diseases by inhibiting cholinesterase activity and reducing amyloid beta aggregation .
Case Studies
- Anticancer Activity : A study examining pyrrolidine derivatives indicated that modifications to the structure could enhance cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this compound may possess similar properties .
- Cholinesterase Inhibition : Research on related compounds has demonstrated significant inhibition of cholinesterase enzymes, which are crucial in Alzheimer's disease pathology. This suggests potential for developing therapeutic agents targeting cognitive decline .
Comparative Analysis
The uniqueness of this compound lies in its specific combination of functional groups which confer distinct biological properties compared to similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| (R)-2-Acetamido-N-benzyl-3-methoxypropionamide | C16H23N3O3 | Potential analgesic properties |
| (S)-N-(2-Aminoacetyl)pyrrolidine-3-carboxylic acid | C12H15N3O3 | Studied for metabolic pathways |
| Ethyl (R)-1-(2-aminoacetyl)pyrrolidine-3-carboxylic acid | C13H19N3O3 | Different biological activity profile |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester to achieve high enantiomeric purity?
- Methodology :
- Chiral Catalysts : Use palladium-based catalysts (e.g., palladium diacetate) with chiral ligands like XPhos to control stereochemistry during coupling reactions .
- Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) and optimize temperature (40–100°C) to minimize racemization .
- Purification : Employ chiral HPLC or recrystallization with solvents like tert-butyl alcohol to isolate the (R)-enantiomer. Monitor purity via retention time ratios (RRT ≥1.5) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-BuOH | 65–75% | 90–95% |
| 2 | HCl hydrolysis, 93–96°C | 80–85% | ≥99% ee |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the benzyl ester (δ 5.1–5.3 ppm for CH₂Ph), pyrrolidine ring protons (δ 2.5–3.5 ppm), and the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.2) and fragmentation patterns .
- IR Spectroscopy : Identify carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .
Q. How can researchers mitigate hydrolysis of the benzyl ester group during purification?
- Methodology :
- pH Control : Avoid aqueous workup under basic conditions (pH >9) to prevent ester saponification. Use neutral buffers or anhydrous solvents .
- Column Chromatography : Purify using silica gel with non-polar eluents (e.g., hexane/ethyl acetate 3:1) to minimize exposure to protic solvents .
- Low-Temperature Storage : Store purified compound at -20°C under nitrogen to reduce degradation .
Advanced Research Questions
Q. How should researchers address discrepancies in stability data under varying pH conditions?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound at pH 1–13 (37°C, 72 hours) and analyze degradation products via LC-MS. Major degradation pathways include ester hydrolysis and pyrrolidine ring oxidation .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at different temperatures. For example, degradation rate increases 2.5-fold at pH 2 compared to pH 7 .
- Data Table :
| pH | Degradation Products | Half-Life (Days, 25°C) |
|---|---|---|
| 1 | Carbamic acid, pyrrolidine | 7.2 ± 0.5 |
| 7 | None detected | >30 |
| 13 | Benzyl alcohol, CO₂ | 2.1 ± 0.3 |
Q. What strategies are recommended for analyzing stereochemical integrity during multi-step synthesis?
- Methodology :
- Chiral Derivatization : React intermediates with chiral auxiliaries (e.g., Mosher’s acid) and analyze via -NMR to confirm retention of (R)-configuration .
- Circular Dichroism (CD) : Compare CD spectra of intermediates with authentic (R)- and (S)-standards to detect epimerization .
- X-ray Crystallography : Resolve crystal structures of key intermediates (e.g., tert-butyl carbamate derivatives) to validate stereochemistry .
Q. How can this compound serve as a building block in designing protease inhibitors?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the 2-amino-acetyl group to introduce bioisosteres (e.g., cyclopropyl or trifluoromethyl) and screen for inhibitory activity against trypsin-like proteases .
- Molecular Docking : Use software like AutoDock to predict binding interactions with catalytic sites (e.g., hydrogen bonding with pyrrolidine nitrogen) .
- Data Table :
| Derivative | IC₅₀ (nM) vs. Trypsin | Binding Energy (kcal/mol) |
|---|---|---|
| Parent | 120 ± 15 | -8.2 |
| Cyclopropyl | 45 ± 6 | -10.1 |
| Trifluoromethyl | 85 ± 10 | -9.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
